molecular formula C5H5FN2O B562444 4-Amino-6-fluoropyridin-2(1H)-one CAS No. 105252-99-1

4-Amino-6-fluoropyridin-2(1H)-one

Cat. No.: B562444
CAS No.: 105252-99-1
M. Wt: 128.106
InChI Key: JXVOJRFIZVMYKD-UHFFFAOYSA-N
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Description

4-Amino-6-fluoropyridin-2(1H)-one (CAS: 105252-99-1) is a fluorinated heterocyclic compound with the molecular formula C₅H₅FN₂O and a molecular weight of 128.1 g/mol. It features a pyridinone core substituted with an amino group at position 4 and a fluorine atom at position 4. This compound is exclusively used in research settings, with applications in medicinal chemistry and drug discovery due to its structural versatility . Key properties include:

  • Solubility: Requires specific solvents (e.g., DMSO) for stock solutions.
  • Storage: Stable at 2–8°C (short-term) or -80°C (long-term), with protection from light .
  • Purity: >98% purity, as reported by commercial suppliers .

Properties

IUPAC Name

4-amino-6-fluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O/c6-4-1-3(7)2-5(9)8-4/h1-2H,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVOJRFIZVMYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105252-99-1
Record name 4-amino-6-fluoro-1,2-dihydropyridin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-fluoropyridin-2(1H)-one typically involves the following steps:

    Nitration: The starting material, 2-fluoropyridine, undergoes nitration to introduce a nitro group at the 4th position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The resulting compound undergoes hydrolysis to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-fluoropyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The keto group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of 4-nitro-6-fluoropyridin-2(1H)-one.

    Reduction: Formation of 4-amino-6-fluoropyridin-2-ol.

    Substitution: Formation of various substituted pyridinones depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
4-Amino-6-fluoropyridin-2(1H)-one is widely utilized as a precursor in the synthesis of various pharmaceuticals and agrochemicals. It serves as a key intermediate in the production of enzyme inhibitors and receptor modulators, which are critical in drug development .

Reactions Involving this compound
The compound can undergo several chemical transformations:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction: The keto group can be reduced to produce alcohol derivatives.
  • Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Biological Applications

Enzyme Inhibitors
Research indicates that this compound may inhibit specific enzymes involved in disease pathways. For instance, studies have shown its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, which plays a crucial role in cell cycle regulation and cancer progression .

Antiviral and Anticancer Properties
The compound has been investigated for its antiviral and anticancer properties. Its structure allows it to interact with biological targets effectively, making it a candidate for developing new therapeutic agents aimed at treating various diseases .

Industrial Applications

Agrochemicals Production
In the agricultural sector, this compound is used in the formulation of agrochemicals. Its ability to act as a precursor for herbicides and pesticides highlights its importance in enhancing crop protection strategies.

Dyes and Pigments
The compound also finds applications in the dye industry due to its unique chemical properties that allow for vibrant color production. This application is particularly relevant in textile manufacturing and other industrial processes where color fastness is essential.

Case Studies

Several case studies have documented the effectiveness of this compound in various applications:

  • Synthesis of Anticancer Agents: A study focused on developing derivatives of this compound that exhibited significant inhibitory activity against cancer cell lines, demonstrating its potential role in cancer therapy .
  • Fluorescent Properties: Research has explored the fluorescent properties of aminopyridines, including derivatives of this compound, leading to applications in bioimaging and detection methods .
  • Pharmaceutical Development: The compound has been utilized in synthesizing novel drugs targeting specific biological pathways, showcasing its versatility in medicinal chemistry .

Mechanism of Action

The mechanism of action of 4-Amino-6-fluoropyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it often acts by:

    Inhibiting Enzymes: The compound can bind to the active site of enzymes, blocking their activity.

    Modulating Receptors: It can interact with cellular receptors, altering signal transduction pathways.

    Targeting Pathways: The compound may interfere with specific biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights structural differences and substituent effects among pyridinone and pyrimidinone derivatives:

Compound Name Molecular Formula Key Substituents Core Structure Notable Properties/Applications References
4-Amino-6-fluoropyridin-2(1H)-one C₅H₅FN₂O 4-NH₂, 6-F Pyridinone Research building block, high purity
4-Heptafluoropropyl-6-methylpyridin-2(1H)-one C₉H₄F₇NO 4-C₃F₇, 6-CH₃ Pyridinone Crystalline solid, analgesic activity
3-Amino-6-methyl-4-phenylpyridin-2(1H)-one C₁₂H₁₂N₂O 3-NH₂, 6-CH₃, 4-Ph Pyridinone Synthetic intermediate for heterocycles
6-Amino-5-fluoropyrimidin-2(1H)-one C₄H₄FN₃O 6-NH₂, 5-F Pyrimidinone Pharmaceutical building block
5-Bromo-3-chloro-6-methylpyridin-2(1H)-one C₆H₅BrClNO 5-Br, 3-Cl, 6-CH₃ Pyridinone Halogen-rich, potential agrochemical use

Key Observations :

  • Bulkier Substituents : Compounds like 4-Heptafluoropropyl-6-methylpyridin-2(1H)-one exhibit increased lipophilicity due to the heptafluoropropyl group, which may influence pharmacokinetics .
  • Ring System Differences: Pyrimidinone derivatives (e.g., 6-Amino-5-fluoropyrimidin-2(1H)-one) offer distinct electronic environments compared to pyridinones, affecting solubility and reactivity .

Insights :

  • Fluorinated analogs often require specialized synthetic routes, leading to moderate yields (e.g., 23–67% for compounds in ).
  • This compound’s synthesis details are less documented, but its commercial availability suggests optimized protocols .

Spectral and Physicochemical Properties

  • Streptochlorin (): Comparative ¹³C shifts highlight electronic differences in fused-ring systems.
  • Solubility: this compound requires DMSO for dissolution, whereas methyl-substituted analogs (e.g., 5,6-Dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one) may exhibit better aqueous solubility .

Biological Activity

4-Amino-6-fluoropyridin-2(1H)-one is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by an amino group at the 4-position and a fluorine atom at the 6-position of the pyridine ring, contributing to its unique chemical properties and interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C5H5FN2OC_5H_5FN_2O, with a molecular weight of 112.11 g/mol. Its structure allows for various chemical modifications, making it a versatile scaffold in drug design.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:
The compound can bind to the active sites of specific enzymes, inhibiting their catalytic activity. This property is particularly relevant in the development of enzyme inhibitors for therapeutic purposes.

2. Receptor Modulation:
this compound may interact with various cellular receptors, altering signal transduction pathways. Such interactions can lead to changes in cellular responses and have implications in treating diseases where receptor signaling is disrupted.

3. Targeting Biochemical Pathways:
The compound can interfere with specific biochemical pathways, potentially leading to therapeutic effects in conditions such as cancer or infections.

Biological Activities

Research indicates that this compound exhibits significant biological activity across various domains:

Activity Type Description
Antiviral Activity Acts as a key intermediate in synthesizing antiviral agents.
Anticancer Properties Exhibits potential as an inhibitor for specific kinases involved in cancer progression.
Enzyme Inhibitor Demonstrates inhibitory effects on various enzymes critical for metabolic processes.

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

Case Study 1: Enzyme Inhibition
In a study focused on enzyme inhibitors, this compound was shown to effectively inhibit specific enzymes involved in metabolic pathways, leading to reduced cellular proliferation in cancer cell lines. The binding affinity was significantly enhanced due to the fluorine atom's presence, which altered the electronic properties of the molecule.

Case Study 2: Receptor Interaction
Research involving receptor modulation revealed that this compound could effectively alter signaling pathways in G-protein coupled receptors (GPCRs). The modulation resulted in significant changes in intracellular signaling cascades, indicating its potential as a therapeutic agent targeting GPCR-related diseases .

Case Study 3: Antiviral Applications
As an intermediate in synthesizing antiviral compounds, this compound has been explored for its role in developing drugs against viral infections. Its structural characteristics allow it to mimic natural substrates, enhancing its efficacy against viral targets .

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacological profiles and therapeutic applications. Future research should focus on:

  • Detailed Mechanistic Studies: Understanding the precise mechanisms through which this compound interacts with biological targets.
  • In Vivo Studies: Conducting animal studies to evaluate the efficacy and safety profiles before clinical trials.
  • Structural Modifications: Exploring derivatives and analogs to enhance bioactivity and selectivity towards specific targets.

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